

Isoapoptolidin: A Technical Overview of its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoapoptolidin*

Cat. No.: B15600709

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Abstract

Isoapoptolidin is a naturally occurring macrolide and a ring-expanded isomer of the potent antitumor agent, apoptolidin.^{[1][2]} This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of **isoapoptolidin**. It includes a summary of its inhibitory effects on mitochondrial F0F1-ATPase and discusses its relationship with the AMP-activated protein kinase (AMPK) signaling pathway. Detailed (though generalized due to lack of specific published data) experimental protocols for its isolation and characterization are also presented.

Chemical Structure and Properties

Isoapoptolidin is the result of an intramolecular isomerization of apoptolidin, establishing an equilibrium between the two forms.^{[2][3]} This transformation involves the migration of the C20 ester linkage, leading to an expansion of the macrolide ring.

Chemical Identifiers

Property	Value	Reference
Molecular Formula	C58H96O21	--INVALID-LINK--
Molecular Weight	1129.38 g/mol	--INVALID-LINK--
CAS Number	476647-30-0	--INVALID-LINK--

Note: A SMILES string and InChI key for **Isoapoptolidin** are not available in public databases.

Biological Activity

Inhibition of Mitochondrial F0F1-ATPase

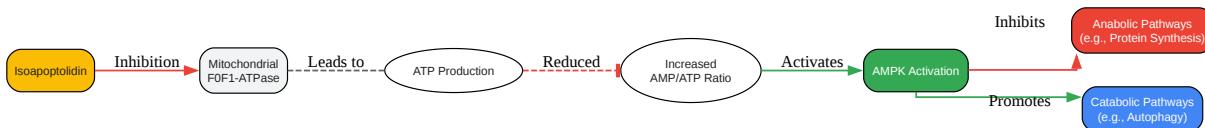
The primary biological target of **Isoapoptolidin**, like apoptolidin, is the mitochondrial F0F1-ATP synthase.^[1] However, **Isoapoptolidin** exhibits significantly lower potency in its inhibitory action.

Compound	IC50 (µM) for F1FO-ATP synthase inhibition	Reference
Apoptolidin	0.7	--INVALID-LINK--
Isoapoptolidin	17	--INVALID-LINK--

This more than 10-fold reduction in potency highlights the critical role of the macrolide ring structure in the interaction with its molecular target.^[1]

Downstream Signaling Effects: The AMPK Pathway

Inhibition of mitochondrial ATP synthase by compounds like the apoptolidins leads to cellular energy stress, which is sensed by AMP-activated protein kinase (AMPK). While direct studies on **Isoapoptolidin**'s effect on AMPK are limited, research on apoptolidins A and C has shown an indirect activation of the AMPK stress pathway.^[3] This activation is a response to the altered metabolic state of the cell.



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Figure 1. Proposed signaling pathway of **Isoapoptolidin**.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the initial discovery and characterization of **Isoapoptolidin**.

Isolation and Purification of Isoapoptolidin

Isoapoptolidin can be isolated from the fermentation broth of *Nocardiopsis* sp., the same microorganism that produces apoptolidin.[2]



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References

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- 2. Toward a stable apoptolidin derivative: identification of isoapoptolidin and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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